molecular formula C8H10F3NO B12449229 2,2,2-Trifluoro-1-[2-(methylamino)cyclopenten-1-yl]ethanone

2,2,2-Trifluoro-1-[2-(methylamino)cyclopenten-1-yl]ethanone

Cat. No.: B12449229
M. Wt: 193.17 g/mol
InChI Key: HXWDEMXXIZGPRZ-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-[2-(methylamino)cyclopenten-1-yl]ethanone is a fluorinated organic compound with the molecular formula C8H10F3NO

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-[2-(methylamino)cyclopenten-1-yl]ethanone typically involves the reaction of a cyclopentenone derivative with a trifluoromethylating agent in the presence of a suitable catalyst. One common method includes the use of trifluoroacetic anhydride and a base such as triethylamine to introduce the trifluoromethyl group. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced purification techniques such as distillation and chromatography ensures the removal of impurities and the isolation of the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-[2-(methylamino)cyclopenten-1-yl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include trifluoromethylated alcohols, ketones, and substituted derivatives, which can be further utilized in various chemical syntheses .

Scientific Research Applications

2,2,2-Trifluoro-1-[2-(methylamino)cyclopenten-1-yl]ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-[2-(methylamino)cyclopenten-1-yl]ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoro-1-(2-(methylamino)phenyl)ethanone
  • 1-Trifluoroacetyl piperidine
  • ®-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol

Uniqueness

Compared to similar compounds, 2,2,2-Trifluoro-1-[2-(methylamino)cyclopenten-1-yl]ethanone stands out due to its unique cyclopentenyl ring structure, which imparts distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group further enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H10F3NO

Molecular Weight

193.17 g/mol

IUPAC Name

2,2,2-trifluoro-1-[2-(methylamino)cyclopenten-1-yl]ethanone

InChI

InChI=1S/C8H10F3NO/c1-12-6-4-2-3-5(6)7(13)8(9,10)11/h12H,2-4H2,1H3

InChI Key

HXWDEMXXIZGPRZ-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(CCC1)C(=O)C(F)(F)F

Origin of Product

United States

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